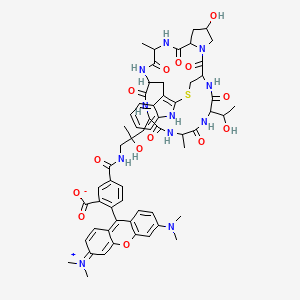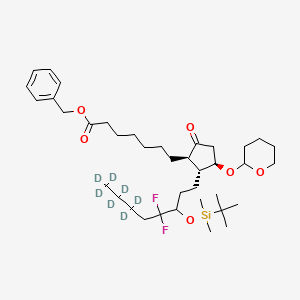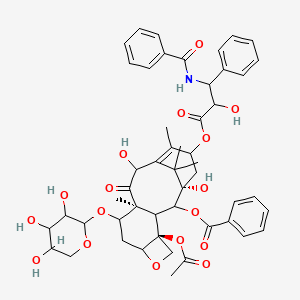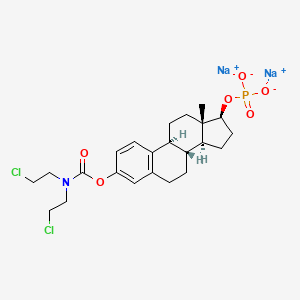![molecular formula C16H17ClN4 B12427944 4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B12427944.png)
4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines This compound is characterized by the presence of a chloro group at the 4-position and a 4-methylpiperazin-1-yl group at the 7-position of the pyrrolo[1,2-a]quinoxaline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 4-methylpiperazine in the presence of a suitable solvent such as ethanol. The reaction mixture is typically heated under reflux conditions for several hours to ensure complete conversion .
Another approach involves the aerobic oxidative carboamination of sp3 C–H bonds with 2-(1H-pyrrol-1-yl)anilines using copper or iron catalysts. This method utilizes simple and readily available starting materials and produces pyrrolo[1,2-a]quinoxalines in good to moderate yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of oxidized or reduced products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Biological Research: The compound is used in biological studies to understand its effects on cellular processes and signaling pathways.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
Chemical Biology: The compound is used as a tool in chemical biology to probe the function of specific proteins and pathways.
Wirkmechanismus
The mechanism of action of 4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain kinases and receptors, leading to the modulation of cellular signaling pathways. For example, it can inhibit the activity of FLT3 and CDK enzymes, which are involved in cell proliferation and survival . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of anti-apoptotic proteins like Bcl-2 .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline: This compound has a trifluoromethyl group at the 7-position instead of a chloro group.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have a pyrimidine ring fused to the pyrrolo core and show potent kinase inhibition and anticancer activity.
N-Methylpiperazine Derivatives: These compounds contain an N-methylpiperazine fragment and are used in the synthesis of various biologically active molecules.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with multiple molecular targets, making it a valuable compound for scientific research and pharmaceutical development.
Eigenschaften
Molekularformel |
C16H17ClN4 |
|---|---|
Molekulargewicht |
300.78 g/mol |
IUPAC-Name |
4-chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C16H17ClN4/c1-19-7-9-20(10-8-19)12-4-5-14-13(11-12)18-16(17)15-3-2-6-21(14)15/h2-6,11H,7-10H2,1H3 |
InChI-Schlüssel |
LDOAGHIKCDEJFM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N4C=CC=C4C(=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B12427866.png)
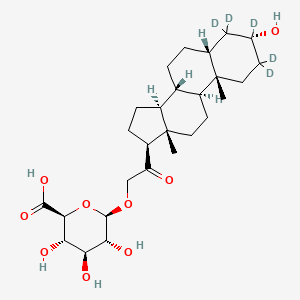

![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)
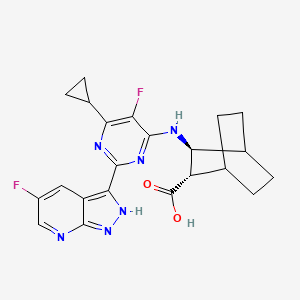

![1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride](/img/structure/B12427903.png)

